molecular formula C23H27N3O3 B2979755 5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005060-70-7

5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2979755
CAS No.: 1005060-70-7
M. Wt: 393.487
InChI Key: XHTAAYHQCLFJHY-UHFFFAOYSA-N
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Description

5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in studies exploring its synthesis and structural properties. For instance, an unexpected transformation during synthesis was observed in a study involving the creation of isoxazole derivatives, highlighting the intricacies of synthesizing such compounds (Coppola et al., 1998).

Electronic and Optical Properties

  • Its derivatives, such as 3,6-bis(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2,5-dihexadecylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, have been synthesized and analyzed for electronic device applications. These studies focused on their optical and electrochemical characteristics, which are vital for applications in electronic devices (Kumar et al., 2018).

Luminescent Materials

  • Research has been conducted on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which demonstrate strong fluorescence and solubility in common organic solvents. This is significant for developing luminescent materials and their potential applications in electronic devices (Zhang & Tieke, 2008).

Solubility Studies

  • The solubility of related compounds, like 1-(2-bromo-phenyl)-pyrrole-2,5-dione, has been extensively studied in various solvents. Understanding the solubility is crucial for its application in different scientific research contexts (Li et al., 2019).

Anticancer and Antimicrobial Activities

  • Some studies have explored the bioactivity of pyrrole-2,5-dione derivatives, which have shown potential as organic inhibitors for carbon steel corrosion, indicating their relevance in industrial applications. Moreover, their inhibition efficiencies have been correlated with their molecular structures (Zarrouk et al., 2015).

Properties

IUPAC Name

5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-4-5-15-25-22(27)19-20(16-11-13-17(14-12-16)24(2)3)26(29-21(19)23(25)28)18-9-7-6-8-10-18/h6-14,19-21H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTAAYHQCLFJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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